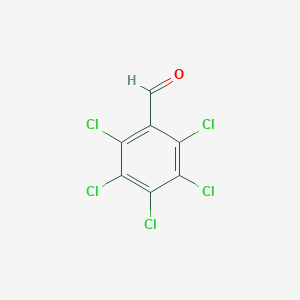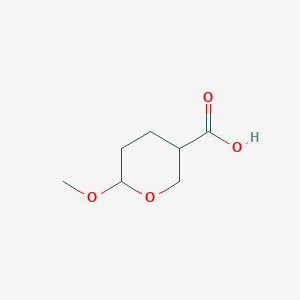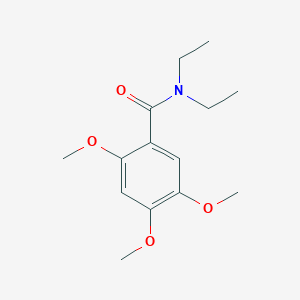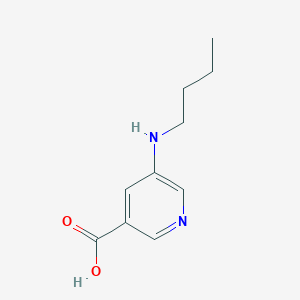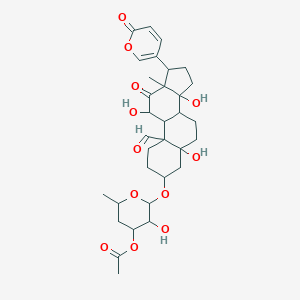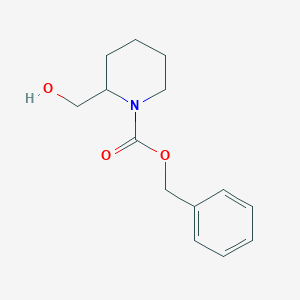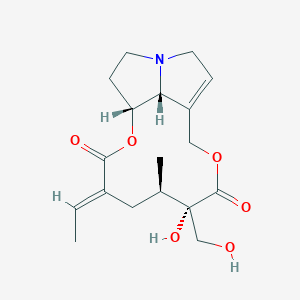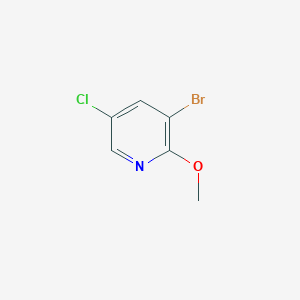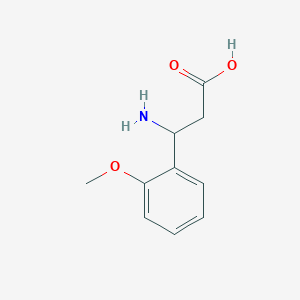
3-氨基-3-(2-甲氧基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 3-Amino-3-(2-methoxyphenyl)propanoic acid often involves complex reactions, including acid-catalyzed ring closures and bromination reactions. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of corresponding 2-phenyl-1-indanone, highlighting the reactivity of the methoxyphenyl propionic acid precursors under acidic conditions (Brown, Denman, & O'donnell, 1971).
Molecular Structure Analysis
Structural investigations of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into the molecular structure of 3-Amino-3-(2-methoxyphenyl)propanoic acid. X-ray crystallography, spectroscopy, and DFT calculations reveal the compound's crystallization in specific space groups, with stabilization through various intramolecular and intermolecular interactions. Such studies highlight the importance of methoxy substitution on molecular stabilization (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Chemical Reactions and Properties
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids illustrates the reactivity and chemical transformations of the methoxyphenyl propanoic acid group, leading to the production of 3-(methoxyphenyl)propanoic acids with high yields under specific conditions. This process demonstrates the compound's susceptibility to reduction reactions and the potential for modifying its chemical structure through electrosynthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
科学研究应用
芳香氨基酸衍生物的生物医学应用
- 抗癌和抗炎潜力:对芳香化合物衍生物4′-Geranyloxyferulic酸的研究展示了其在体内作为膳食喂养结肠癌化学预防剂的有效性。这表明类似的芳香氨基酸衍生物,如3-氨基-3-(2-甲氧基苯基)丙酸,可能被探索用于癌症预防和治疗等类似应用(Epifano等,2015)。
- 生物可降解聚合物的合成:基于聚(氨基酸)的高支化聚合物,包括与芳香氨基酸相关的聚合物,由于其生物相容性、可降解性和作为药物和基因传递系统的潜力,对生物医学应用具有重要意义(Thompson & Scholz, 2021)。
药理学研究和应用
- 抗氧化和治疗作用:研究表明绿原酸(CGA)具有广泛的药理效应,包括抗氧化、心脏保护和神经保护活性。这为研究类似化合物的治疗潜力奠定了先例,可能包括3-氨基-3-(2-甲氧基苯基)丙酸衍生物在管理各种健康障碍中的应用(Naveed et al., 2018)。
属性
IUPAC Name |
3-amino-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408605 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
103095-63-2 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

